molecular formula C11H15NO2S B13372752 N-[4-(methylsulfanyl)benzyl]-beta-alanine

N-[4-(methylsulfanyl)benzyl]-beta-alanine

Cat. No.: B13372752
M. Wt: 225.31 g/mol
InChI Key: HQBSKXUPJBEXLL-UHFFFAOYSA-N
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Description

N-[4-(methylsulfanyl)benzyl]-beta-alanine is an organic compound characterized by the presence of a benzyl group substituted with a methylsulfanyl group and attached to a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylsulfanyl)benzyl]-beta-alanine typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with beta-alanine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylsulfanyl)benzyl]-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium azide to form azide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvent.

    Reduction: Lithium aluminum hydride; conditionsanhydrous ether, low temperature.

    Substitution: Sodium azide; conditionspolar aprotic solvent, elevated temperature.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Thiol derivative.

    Substitution: Azide derivative.

Scientific Research Applications

N-[4-(methylsulfanyl)benzyl]-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(methylsulfanyl)benzyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfanyl)benzyl chloride
  • 4-(methylsulfanyl)benzyl alcohol
  • 4-(methylsulfanyl)benzylamine

Comparison

N-[4-(methylsulfanyl)benzyl]-beta-alanine is unique due to the presence of the beta-alanine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

3-[(4-methylsulfanylphenyl)methylamino]propanoic acid

InChI

InChI=1S/C11H15NO2S/c1-15-10-4-2-9(3-5-10)8-12-7-6-11(13)14/h2-5,12H,6-8H2,1H3,(H,13,14)

InChI Key

HQBSKXUPJBEXLL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CNCCC(=O)O

Origin of Product

United States

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